molecular formula C7H7N3O2 B576297 N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide CAS No. 167538-19-4

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B576297
CAS No.: 167538-19-4
M. Wt: 165.152
InChI Key: MEDOIYJSRITSIR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyanomethyl group and a carboxamide group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-methylisoxazole-4-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The cyanomethyl and carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

Scientific Research Applications

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Isoxazole derivatives, including this compound, are investigated for their potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyanomethyl and carboxamide groups can influence its binding affinity and specificity. Additionally, the isoxazole ring structure can interact with various biological macromolecules, leading to diverse biological effects.

Comparison with Similar Compounds

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(Cyanomethyl)-2-chloroisonicotinamide: This compound also contains a cyanomethyl group but differs in the heterocyclic ring structure and the presence of a chlorine atom.

    N-(Cyanomethyl)-5-methylisoxazole-3-carboxamide: Similar to the target compound but with a different position of the carboxamide group on the isoxazole ring.

    N-(Cyanomethyl)-4-methylisoxazole-5-carboxamide: Another isomer with the carboxamide group at a different position on the isoxazole ring.

The uniqueness of this compound lies in its specific structural arrangement, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5-6(4-10-12-5)7(11)9-3-2-8/h4H,3H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDOIYJSRITSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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